1,3-diethyl 2-(2-bromoethyl)propanedioate
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Description
“1,3-diethyl 2-(2-bromoethyl)propanedioate” is a chemical compound with the formula C11H18Br2O4 . It contains a total of 35 atoms, including 18 Hydrogen atoms, 11 Carbon atoms, 4 Oxygen atoms, and 2 Bromine atoms . The molecule contains 34 bonds in total, including 16 non-Hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic esters .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of enolate ions . For instance, diethyl propanedioate, also known as diethyl malonate, is a malonic ester commonly used in such pathways. Being a 1,3-dicarbonyl compound, diethyl malonate has relatively acidic α-hydrogens and can be transformed into its enolate using sodium ethoxide as a base .Molecular Structure Analysis
The molecular structure of “1,3-diethyl 2-(2-bromoethyl)propanedioate” is complex, with a total of 34 bonds, including 16 non-Hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic esters .Chemical Reactions Analysis
The chemical reactions involving “1,3-diethyl 2-(2-bromoethyl)propanedioate” are likely to involve the alkylation of enolate ions . This process involves an S N 2 reaction with alkyl halides, during which an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-diethyl 2-(2-bromoethyl)propanedioate involves the reaction of ethyl acetoacetate with 2-bromoethyl bromide in the presence of a base to form the intermediate 1,3-diethyl 2-(2-bromoethyl)propanedioic acid, which is then esterified with ethanol and a dehydrating agent to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2-bromoethyl bromide", "Base (e.g. sodium hydroxide)", "Ethanol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-bromoethyl bromide in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1,3-diethyl 2-(2-bromoethyl)propanedioic acid.", "Step 2: The intermediate is then esterified with ethanol and a dehydrating agent (e.g. sulfuric acid) to yield the final product, 1,3-diethyl 2-(2-bromoethyl)propanedioate." ] } | |
CAS RN |
18721-64-7 |
Product Name |
1,3-diethyl 2-(2-bromoethyl)propanedioate |
Molecular Formula |
C9H15BrO4 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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